molecular formula C11H7ClFN3O3 B5110185 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione

Cat. No.: B5110185
M. Wt: 283.64 g/mol
InChI Key: NERRGFWBPXMBRL-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted with a (3-chloro-4-fluoro-phenylamino)-methylene group. This compound belongs to a class of molecules designed for biological activity modulation, particularly as enzyme inhibitors. The pyrimidine-2,4,6-trione (barbituric acid) scaffold is critical for hydrogen bonding interactions, as seen in mPGES-1 inhibitors where the carbonyl groups engage with residues like Ser127 .

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O3/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRGFWBPXMBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(NC(=O)NC2=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione typically involves the condensation of barbituric acid with 3-chloro-4-fluoroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, highlighting substituents, molecular properties, and inferred biological activities:

Compound Name & Source Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (3-Chloro-4-fluoro-phenylamino)-methylene C₁₁H₇ClFN₃O₃ 283.65 Predicted pKa ~6.8; potential mPGES-1 inhibition via H-bonding and hydrophobic interactions
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6-trione 5-(3-Chlorophenyl)furan-2-ylmethylene C₁₅H₉ClN₂O₄ 316.7 pKa 6.88; furan ring alters electronic profile; reduced H-bonding capacity vs. phenylamino
5-({4-[(3-Chlorobenzyl)oxy]phenyl}methylene)-1,3-dimethyl-pyrimidinetrione 4-(3-Chlorobenzyl)oxy-phenylmethylene; 1,3-dimethyl C₁₈H₁₄ClN₂O₄ 369.77 Increased lipophilicity (logP ~2.5); dimethyl groups may improve metabolic stability
Triazole-tagged 5-[(indol-3-yl)methylene] derivatives Indol-3-ylmethylene with triazole C₂₂H₁₅N₅O₃ 397.39 Enhanced bioavailability via triazole; anticancer activity in docking studies
5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6-trione Ethoxyethyl and 4-fluorophenoxy C₂₀H₁₉FN₂O₆ 402.38 Improved solubility (logP ~1.8); fluorophenoxy enhances electronic effects

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 3-chloro-4-fluoro substituent in the target compound enhances binding to hydrophobic enzyme pockets compared to simpler chloro-phenyl groups (e.g., ). The fluorine atom’s electronegativity may optimize π-stacking interactions .
  • Heterocyclic Replacements: Replacing the phenylamino group with furan () or indole-triazole () alters electronic and steric profiles.
  • Substituent Positioning : The 3-chloro-4-fluoro substitution in the target compound likely occupies a specific hydrophobic region in mPGES-1, as inferred from docking studies of related barbiturates . Analogs with bulkier groups (e.g., benzyloxy in ) may face steric clashes in compact binding sites.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s predicted pKa (~6.8) suggests moderate water solubility, comparable to furan derivatives (). Ethoxyethyl-substituted analogs () exhibit enhanced solubility due to ether linkages .
  • Lipophilicity: The 3-chloro-4-fluoro-phenylamino group balances logP (~2.0), favoring membrane permeability without excessive hydrophobicity. Dimethyl-substituted analogs () have higher logP (~2.5), which may improve CNS penetration but reduce aqueous solubility .
  • Metabolic Stability: Methyl or ethoxy groups (Evidences 11, 14) may slow oxidative metabolism, whereas the phenylamino group in the target compound could be susceptible to enzymatic hydrolysis .

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